N-(3-chloro-4-methylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Molecular Formula: C₂₁H₁₆ClN₃O₂S Molecular Weight: 409.888 g/mol . This compound features a thieno[3,2-d]pyrimidinone core substituted with a 3-ethyl-4-oxo-7-phenyl group and an acetamide linkage connected to a 3-chloro-4-methylphenyl moiety. Key synonyms include KS-00003JJB and ZINC23126343, reflecting its utility in drug discovery pipelines .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-3-27-22(29)21-20(17(12-30-21)15-7-5-4-6-8-15)26-23(27)31-13-19(28)25-16-10-9-14(2)18(24)11-16/h4-12H,3,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWOJOLSWRGILB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the phenyl and chloro-methylphenyl groups. Common reagents used in these reactions include various chlorinating agents, methylating agents, and sulfur-containing compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations
Heterocyclic Core Variations: The target compound’s thieno[3,2-d]pyrimidinone core contrasts with the pyridine (in ) and dihydropyrimidinone (in ) systems. Thienopyrimidinones are known for enhanced π-π stacking and hydrogen-bonding capabilities compared to simpler heterocycles . The trifluoromethyl-substituted analog incorporates a 4-chlorophenyl group on the thienopyrimidinone, suggesting tailored electronic effects for target binding.
Substituent Effects: Chlorophenyl Position: The 3-chloro-4-methylphenyl group in the target compound may improve steric hindrance and metabolic stability compared to 4-chlorophenyl analogs .
Synthetic Efficiency: Yields for analogs range from 80% (dihydropyrimidinone derivative ) to 85% (styrylpyridine analog ).
Thermal Stability: The dihydropyrimidinone analog exhibits a high melting point (230°C), likely due to strong intermolecular hydrogen bonding, whereas the target compound’s melting point data are unavailable .
Implications for Research and Development
- Drug Design: The thienopyrimidinone scaffold in the target compound offers a versatile platform for modifying electronic and steric properties through substituent engineering .
- Structure-Activity Relationships (SAR) : Comparative studies of substituent effects (e.g., chloro vs. trifluoromethyl groups) could elucidate optimal pharmacophore configurations for target engagement .
Biological Activity
N-(3-chloro-4-methylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological properties.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 470 g/mol. The structure includes a chlorinated aromatic ring and a thieno[3,2-d]pyrimidine moiety linked via a sulfanyl group. The detailed chemical structure can be represented as follows:
Anticancer Properties
Preliminary studies suggest that N-(3-chloro-4-methylphenyl)-2-(3-ethyl-4-oxo-7-phenyldihydrothieno[3,2-d]pyrimidin-2-thioacetamide) exhibits significant anticancer activity. In vitro assays have indicated that this compound may inhibit the proliferation of various cancer cell lines. For instance, cytotoxicity tests against MCF7 (breast cancer), HCT116 (colon cancer), and NCI-H460 (lung cancer) cell lines have shown IC50 values ranging from 1.1 µM to 42.30 µM depending on the specific derivative and experimental conditions .
Anti-inflammatory Effects
The compound also demonstrates potential anti-inflammatory properties. It is believed to modulate pathways involved in inflammation through the inhibition of specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are critical in the inflammatory response, and their inhibition could lead to reduced inflammation in various disease models .
The exact mechanisms by which N-(3-chloro-4-methylphenyl)-2-(3-ethyl-4-oxo-thieno[3,2-d]pyrimidinyl)sulfanylacetamide exerts its biological effects are still under investigation. However, it is hypothesized that the thieno[3,2-d]pyrimidine core interacts with molecular targets involved in cell signaling pathways related to cancer progression and inflammation.
Case Studies
A recent study explored the efficacy of this compound in animal models of cancer and inflammation. The results indicated a significant reduction in tumor size and inflammatory markers compared to control groups treated with standard therapies. These findings support further investigation into the therapeutic potential of this compound .
Q & A
Q. What are the typical synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis involves multi-step organic reactions:
- Core formation : Construct the thieno[3,2-d]pyrimidin-4-one core via cyclization of thiophene and pyrimidine precursors.
- Sulfanylation : Introduce the sulfanyl group at the 2-position of the pyrimidine ring using thiourea or thiol reagents under basic conditions.
- Acylation : Attach the acetamide moiety via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride). Key intermediates include the thienopyrimidinone core and sulfanyl-acetamide derivatives. Reaction conditions (e.g., sodium hydride as a base, DMF as solvent) must be optimized for yield and purity .
Q. Which characterization techniques are critical for confirming the compound’s structural integrity?
Essential methods include:
- NMR spectroscopy : To verify substituent positions and purity (e.g., ¹H/¹³C NMR for aromatic protons and carbonyl groups).
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (as demonstrated for analogous thienopyrimidines) .
- Mass spectrometry : Confirm molecular weight and fragmentation patterns.
- HPLC : Assess purity and detect by-products from incomplete reactions .
Q. How can researchers address low solubility during in vitro assays?
Solubility challenges are common due to the compound’s hydrophobic aromatic groups. Strategies include:
Q. What are common impurities observed during synthesis, and how are they mitigated?
By-products often arise from:
- Incomplete sulfanylation (unreacted pyrimidine intermediates).
- Oxidation of the sulfanyl group to sulfoxide/sulfone derivatives. Mitigation involves:
- Optimizing reaction time/temperature.
- Purification via column chromatography or recrystallization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
Systematic optimization using Design of Experiments (DoE) is recommended:
- Vary parameters (temperature, solvent, catalyst loading) in a factorial design.
- Monitor yield via HPLC and identify critical factors (e.g., sodium hydride concentration for sulfanylation).
- Scale-up using flow chemistry for continuous synthesis, reducing batch variability .
Q. What methodologies are used to identify the compound’s biological targets and mechanisms of action?
- Molecular docking : Predict binding affinity to enzymes (e.g., kinases) or receptors using software like AutoDock.
- In vitro assays : Test inhibition of target proteins (e.g., EGFR, COX-2) via enzymatic assays.
- Cellular models : Evaluate antiproliferative effects in cancer cell lines (e.g., MTT assays) .
Q. How do structural modifications (e.g., substituent changes) affect bioactivity?
Structure-Activity Relationship (SAR) studies involve:
- Synthesizing analogs with varied substituents (e.g., replacing 3-ethyl with allyl groups).
- Comparing IC₅₀ values in biological assays.
- Analyzing crystallographic data to correlate steric/electronic effects with activity .
Q. How should researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Solutions include:
- Replicating experiments with rigorously purified batches.
- Validating results across multiple assays (e.g., enzymatic vs. cellular).
- Publishing detailed protocols to ensure reproducibility .
Q. What computational tools are used to predict stability and degradation pathways?
- Density Functional Theory (DFT) : Simulate hydrolysis or oxidation of key functional groups (e.g., acetamide cleavage).
- Molecular Dynamics (MD) : Model interactions with biological membranes or solvents.
- Forced degradation studies : Expose the compound to heat/light/pH extremes and analyze degradation products via LC-MS .
Q. How can researchers assess the compound’s stability under storage and experimental conditions?
- Accelerated stability testing : Store at 40°C/75% RH for 1–3 months and monitor degradation via HPLC.
- Light exposure studies : Use ICH guidelines to evaluate photodegradation.
- Lyophilization : Improve long-term stability by removing solvent and storing at −80°C .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
